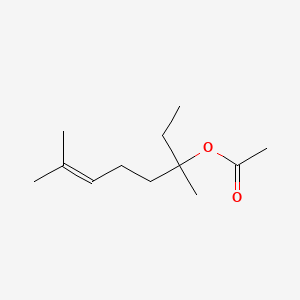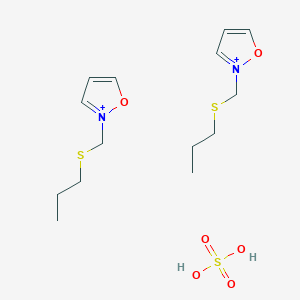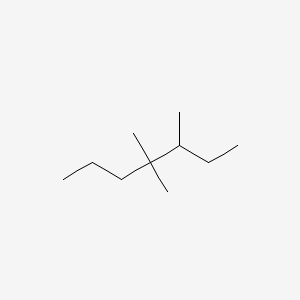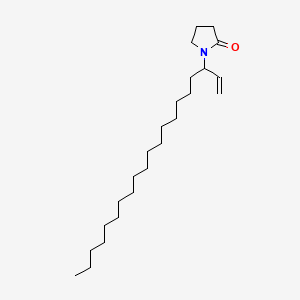
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate is an organic compound that belongs to the ester class of chemicals. It is characterized by its unique structure, which includes a (Z)-configured double bond, two methyl groups, and an octanoate ester group. This compound is often found in various natural products and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethyl-2,6-octadienyl octanoate typically involves the esterification of (Z)-3,7-Dimethyl-2,6-octadien-1-ol with octanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also being explored to make the process more sustainable.
化学反応の分析
Types of Reactions
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: (Z)-3,7-Dimethyl-2,6-octadien-1-ol.
Substitution: Octanoic acid and (Z)-3,7-Dimethyl-2,6-octadien-1-ol.
科学的研究の応用
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s pleasant aroma makes it useful in studies of olfactory receptors and insect behavior.
Medicine: Research is being conducted on its potential therapeutic effects, particularly in aromatherapy and as a natural antimicrobial agent.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant scent.
作用機序
The mechanism of action of (Z)-3,7-Dimethyl-2,6-octadienyl octanoate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its aroma. In biological systems, it may also interact with cell membranes and proteins, exerting antimicrobial effects by disrupting microbial cell walls.
類似化合物との比較
Similar Compounds
(E)-3,7-Dimethyl-2,6-octadienyl octanoate: Similar structure but with an (E)-configured double bond.
Geranyl acetate: Similar structure but with an acetate ester group instead of an octanoate group.
Linalyl acetate: Similar structure but with an acetate ester group and a different arrangement of double bonds.
Uniqueness
(Z)-3,7-Dimethyl-2,6-octadienyl octanoate is unique due to its specific (Z)-configuration and the presence of an octanoate ester group. This configuration imparts distinct chemical and sensory properties, making it valuable in applications where a specific aroma profile is desired.
特性
CAS番号 |
71648-18-5 |
|---|---|
分子式 |
C18H32O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
[(2Z)-3,7-dimethylocta-2,6-dienyl] octanoate |
InChI |
InChI=1S/C18H32O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,14H,5-10,12-13,15H2,1-4H3/b17-14- |
InChIキー |
YYBMOGCOPQVSLQ-VKAVYKQESA-N |
異性体SMILES |
CCCCCCCC(=O)OC/C=C(/C)\CCC=C(C)C |
正規SMILES |
CCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


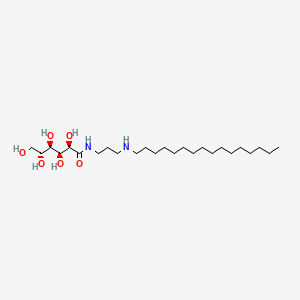
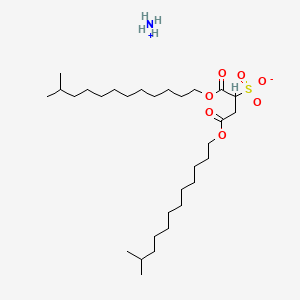
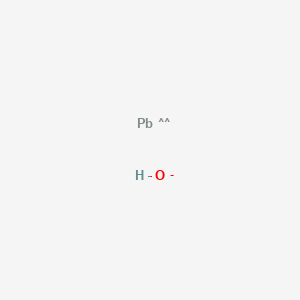

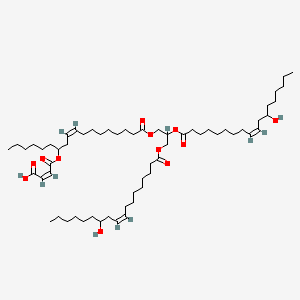

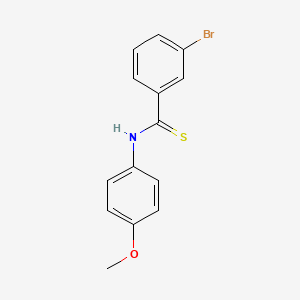
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
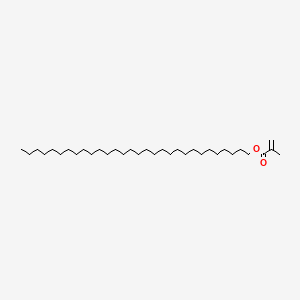
![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
